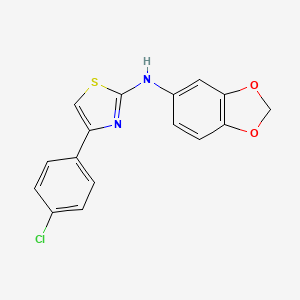![molecular formula C20H19N3O3S B11100392 ((2Z)-2-{(2E)-[1-(4-methylphenyl)ethylidene]hydrazono}-4-oxo-3-phenyl-1,3-thiazolidin-5-yl)acetic acid](/img/structure/B11100392.png)
((2Z)-2-{(2E)-[1-(4-methylphenyl)ethylidene]hydrazono}-4-oxo-3-phenyl-1,3-thiazolidin-5-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-{(Z)-2-[(E)-1-(4-METHYLPHENYL)ETHYLIDENE]HYDRAZONO}-4-OXO-3-PHENYL-1,3-THIAZOLAN-5-YL)ACETIC ACID is a complex organic compound that features a thiazolidinone ring, a hydrazone linkage, and a phenyl group. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-{(Z)-2-[(E)-1-(4-METHYLPHENYL)ETHYLIDENE]HYDRAZONO}-4-OXO-3-PHENYL-1,3-THIAZOLAN-5-YL)ACETIC ACID typically involves multiple steps:
Formation of the Thiazolidinone Ring: This can be achieved by reacting a suitable thioamide with an α-haloketone under basic conditions.
Hydrazone Formation: The thiazolidinone intermediate is then reacted with a hydrazine derivative to form the hydrazone linkage.
Final Coupling: The hydrazone intermediate is coupled with 4-methylphenylacetaldehyde under acidic or basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include using high-pressure reactors, continuous flow systems, and advanced purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazone linkage.
Reduction: Reduction reactions can target the carbonyl groups in the thiazolidinone ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science:
Biology
Enzyme Inhibition: Potential use as an inhibitor for specific enzymes.
Antimicrobial Activity: Studied for its potential to inhibit the growth of bacteria and fungi.
Medicine
Drug Development: Investigated for its potential as a lead compound in the development of new pharmaceuticals.
Therapeutic Agents: Potential use in treating diseases due to its biological activity.
Industry
Agriculture: Potential use as a pesticide or herbicide.
Chemical Manufacturing: Used as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 2-(2-{(Z)-2-[(E)-1-(4-METHYLPHENYL)ETHYLIDENE]HYDRAZONO}-4-OXO-3-PHENYL-1,3-THIAZOLAN-5-YL)ACETIC ACID involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.
Receptor Binding: Interaction with cellular receptors to modulate signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-{(Z)-2-[(E)-1-(4-METHYLPHENYL)ETHYLIDENE]HYDRAZONO}-4-OXO-3-PHENYL-1,3-THIAZOLAN-5-YL)ACETIC ACID
- 2-(2-{(Z)-2-[(E)-1-(4-METHYLPHENYL)ETHYLIDENE]HYDRAZONO}-4-OXO-3-PHENYL-1,3-THIAZOLAN-5-YL)PROPIONIC ACID
- 2-(2-{(Z)-2-[(E)-1-(4-METHYLPHENYL)ETHYLIDENE]HYDRAZONO}-4-OXO-3-PHENYL-1,3-THIAZOLAN-5-YL)BUTYRIC ACID
Uniqueness
The uniqueness of 2-(2-{(Z)-2-[(E)-1-(4-METHYLPHENYL)ETHYLIDENE]HYDRAZONO}-4-OXO-3-PHENYL-1,3-THIAZOLAN-5-YL)ACETIC ACID lies in its specific structural features, which may confer unique biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C20H19N3O3S |
|---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
2-[(2Z)-2-[(E)-1-(4-methylphenyl)ethylidenehydrazinylidene]-4-oxo-3-phenyl-1,3-thiazolidin-5-yl]acetic acid |
InChI |
InChI=1S/C20H19N3O3S/c1-13-8-10-15(11-9-13)14(2)21-22-20-23(16-6-4-3-5-7-16)19(26)17(27-20)12-18(24)25/h3-11,17H,12H2,1-2H3,(H,24,25)/b21-14+,22-20- |
InChI Key |
BVEKQTALLSFZOA-KIRJRVOOSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=N/N=C\2/N(C(=O)C(S2)CC(=O)O)C3=CC=CC=C3)/C |
Canonical SMILES |
CC1=CC=C(C=C1)C(=NN=C2N(C(=O)C(S2)CC(=O)O)C3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,6,12,14-tetraethyl-2,8,10,16-tetraoxa-5λ6,13λ6-dithia-4,6,12,14-tetrazatetracyclo[7.7.0.03,7.011,15]hexadecane 5,5,13,13-tetraoxide](/img/structure/B11100310.png)

![N-(4-ethylphenyl)-4-[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]-4-oxobutanamide](/img/structure/B11100325.png)
![N',N''-{methanediylbis[(6-hydroxybenzene-3,1-diyl)(E)methylylidene]}bis(2-hydroxybenzohydrazide)](/img/structure/B11100328.png)
![4-amino-2-[4-(3,4-dimethylphenoxy)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B11100340.png)
![6-Amino-3-(3,4-dimethoxyphenyl)-4-[4-(trifluoromethyl)phenyl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11100341.png)


![3-({(E)-[4-(benzyloxy)phenyl]methylidene}amino)benzoic acid](/img/structure/B11100376.png)
![(5E)-3-(3,4-dichlorophenyl)-5-{4-[(4-fluorobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B11100384.png)
![dibutyl[5-chloro-2-(imino-kappaN)-N-phenylpyridine-1(2H)-carboxamidato-kappaN~1~]boron](/img/structure/B11100393.png)
![Ethyl 4-[(hexylsulfonyl)amino]benzoate](/img/structure/B11100394.png)
![Methyl 2-({[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-YL)amino]carbonyl}amino)-3,3,3-trifluoro-2-(4-fluorophenoxy)propanoate](/img/structure/B11100395.png)
![Methyl 6'-amino-5'-cyano-2',5-dimethyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carboxylate](/img/structure/B11100398.png)
